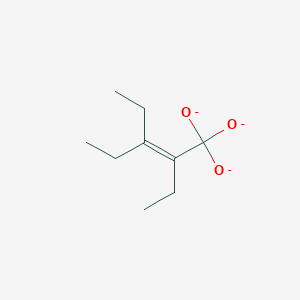

Triethyl orthoacrylate

Description

Significance as a Pivotal Building Block and Versatile Synthetic Intermediate

The significance of triethyl orthoacrylate in modern organic synthesis stems from its ability to act as a precursor to various functional groups and complex molecular architectures. Its utility as a building block is rooted in the reactivity of its orthoester and acrylate (B77674) functionalities. Organic building blocks are essential molecular fragments that chemists utilize to construct more complex molecules, and this compound serves as a prime example of such a reagent. lifechemicals.comsigmaaldrich.com

One of the key applications of this compound is its role in the Johnson-Claisen rearrangement . This powerful carbon-carbon bond-forming reaction involves the reaction of an allylic alcohol with an orthoester, like triethyl orthoacetate or this compound, to produce a γ,δ-unsaturated ester. bioinfopublication.orgwikipedia.org This rearrangement is highly valued for its ability to create new carbon-carbon bonds with a high degree of regio- and stereoselectivity. bioinfopublication.org

Furthermore, this compound can serve as a precursor to a 1,1-diethoxyallyl cation. This reactive intermediate can participate in ionic Diels-Alder reactions with 1,3-dienes, even at very low temperatures, to yield cycloadducts. pitt.edu This application is particularly noteworthy as it allows for the formation of cyclic structures under conditions where traditional Diels-Alder reactions with ethyl acrylate might fail. researchgate.net

The versatility of this compound is further demonstrated by its use in the synthesis of other valuable compounds. For instance, it is a starting material in the synthesis of various heterocyclic compounds. semanticscholar.org The reaction of this compound with a zirconocene (B1252598) equivalent can generate γ,γ-dialkoxyallylic zirconium species. These species can then react with aldehydes, acting as an α,β-unsaturated acyl anion equivalent, to form 1-substituted-2,2-diethoxy-3-buten-1-ol derivatives. researchgate.net

The ability of this compound to participate in a diverse range of reactions, including rearrangements, cycloadditions, and nucleophilic additions, solidifies its status as a pivotal building block and a versatile intermediate in the synthesis of natural products, bioactive molecules, and other complex organic structures. bioinfopublication.org

Evolution of Orthoester Chemistry and the Role of this compound

The field of orthoester chemistry has a rich history, with these compounds being recognized for their unique reactivity since the mid-20th century. semanticscholar.org Initially, the synthesis of orthoesters was achieved through methods like the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of hydrogen chloride. wikipedia.org Another early method involved the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. wikipedia.org

Over the years, the applications of orthoesters have expanded significantly. They have been widely used in the synthesis of five- and six-membered nitrogen-, oxygen-, and sulfur-containing heterocycles. semanticscholar.org The central carbon atom of the orthoester, being a synthetic equivalent of "RC³⁺", can be strategically inserted between two heteroatoms. semanticscholar.org

A significant advancement in orthoester chemistry was the development of the Johnson-Claisen rearrangement in 1970. bioinfopublication.org This reaction, which often utilizes triethyl orthoacetate, demonstrated the power of orthoesters in forming carbon-carbon bonds with high stereocontrol. bioinfopublication.orgwikipedia.org This development opened up new avenues for the application of orthoesters in complex molecule synthesis. bioinfopublication.org

The development of poly(ortho esters) since the early 1970s represents another important milestone. nih.gov These polymers, which are sensitive to acidic conditions, have found applications as bioerodible materials for drug delivery systems. nih.govnih.gov

Within this evolving landscape of orthoester chemistry, this compound has carved out a distinct and important role. While structurally related to more common orthoesters like triethyl orthoacetate and triethyl orthopropionate, the presence of the vinyl group in this compound introduces a unique set of reactivities. chemicalbook.comcymitquimica.comfishersci.iethermofisher.krfishersci.nl This allows it to participate in reactions such as the ionic Diels-Alder reaction, which are not accessible to its saturated counterparts. pitt.edu

The synthesis of this compound itself is often accomplished using triethyl orthopropionate as a starting material. chemicalbook.comcymitquimica.comfishersci.iethermofisher.krfishersci.nlchemdad.com The continued exploration of this compound's reactivity is a testament to the ongoing evolution of orthoester chemistry and the quest for new and efficient synthetic methodologies. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H15O3-3 |

|---|---|

Molecular Weight |

171.21 g/mol |

IUPAC Name |

2,3-diethylpent-2-ene-1,1,1-triolate |

InChI |

InChI=1S/C9H15O3/c1-4-7(5-2)8(6-3)9(10,11)12/h4-6H2,1-3H3/q-3 |

InChI Key |

HAMUBUIVVYBVNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(CC)C([O-])([O-])[O-])CC |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Triethyl Orthoacrylate

Established Synthetic Routes to Triethyl Orthoacrylate

The most well-documented methods for synthesizing this compound rely on the chemical transformation of saturated orthoester precursors. These routes are characterized by specific reaction conditions that facilitate the introduction of unsaturation into the molecule's structure.

The principal established route for the synthesis of this compound involves the use of triethyl orthopropionate as a starting material. chemicalbook.com This process is fundamentally an elimination reaction, where a molecule of ethanol (B145695) is removed from the precursor to form a carbon-carbon double bond, yielding the desired acrylate (B77674) structure.

The reaction is typically carried out at elevated temperatures. Research has shown that the gas-phase pyrolysis of triethyl orthopropionate in a static system occurs at temperatures ranging from 291–351°C. researchgate.net This thermal decomposition is a homogeneous, unimolecular reaction that follows a first-order rate law, producing ethanol, ethylene, and the corresponding unsaturated ketal. researchgate.net In a practical application that demonstrates a related principle, a process involving the reaction of an alcohol with triethyl orthopropionate is conducted at 140°C. google.com During this process, ethanol is continuously removed by distillation to drive the reaction forward, which is consistent with an elimination mechanism to form a new unsaturated compound. google.com

This reaction can be catalyzed, for instance, by the presence of a weak acid like o-nitrophenol, which facilitates the elimination process under controlled thermal conditions. google.com The general approach highlights a core strategy in orthoester chemistry: the transformation of a stable, saturated orthoester into a more functionalized, unsaturated counterpart through controlled elimination.

Table 1: Reaction Conditions for Synthesis Involving Triethyl Orthopropionate

| Parameter | Condition | Source |

| Precursor | Triethyl orthopropionate | chemicalbook.com |

| Reaction Type | Thermal Elimination / Pyrolysis | researchgate.net |

| Temperature Range | 140°C to 351°C | researchgate.netgoogle.com |

| Catalyst (example) | o-Nitrophenol | google.com |

| Key Byproduct | Ethanol (removed by distillation) | google.com |

Emerging and Sustainable Approaches in this compound Synthesis

In line with the global shift towards environmentally responsible chemical manufacturing, the synthesis of specialty chemicals like this compound is being re-evaluated. The focus is on developing new pathways that are more efficient, produce less waste, and use less hazardous materials.

Green chemistry, a framework for designing chemical products and processes that minimize the use and generation of hazardous substances, offers a clear set of principles to guide the development of sustainable synthetic routes for this compound. rsc.org While specific research into "green" this compound synthesis is nascent, the principles can be applied to critique existing methods and propose novel, more sustainable alternatives.

Key principles applicable to this compound synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The established elimination reaction from triethyl orthopropionate has a theoretical atom economy of less than 100% due to the loss of an ethanol molecule. Future research could explore addition reactions or rearrangements that have higher atom economy.

Energy Efficiency : The high temperatures required for the pyrolysis of triethyl orthopropionate represent a significant energy cost. researchgate.net A key goal of green chemistry is to conduct reactions at ambient temperature and pressure. rsc.org The development of highly efficient catalysts that could lower the activation energy of the elimination reaction would make the synthesis more energy-efficient and sustainable.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. While acid catalysts are used, exploring more advanced, recyclable, or non-toxic catalysts could improve the process. Organocatalysis, for example, is an emerging area in sustainable synthesis. chemicalbook.com

Safer Solvents and Auxiliaries : Many organic reactions use volatile and often toxic organic solvents. A review of orthoester applications highlights a trend towards solvent-free conditions, which reduces waste and environmental impact. rsc.orgrsc.org If the synthesis of this compound can be performed neat (without solvent) or in greener solvents like water or supercritical fluids, its environmental footprint would be significantly reduced. rsc.orgresearchgate.net

Use of Renewable Feedstocks : The precursors for this compound are traditionally derived from petroleum. A long-term goal for sustainable chemistry is to use renewable feedstocks, such as bio-derived materials. umn.edu Research into producing acrylate esters from bio-renewable sources like lactic acid is ongoing and could eventually provide a sustainable pathway to precursors for this compound. umn.edu

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Source |

| Maximize Atom Economy | Develop alternative addition or rearrangement reactions to avoid byproduct formation. | rsc.org |

| Increase Energy Efficiency | Design catalytic systems to lower reaction temperatures from the current 140-350°C range. | researchgate.netgoogle.comrsc.org |

| Use Catalysts | Replace stoichiometric reagents with more efficient and recyclable catalytic options, potentially including organocatalysts. | rsc.orgchemicalbook.com |

| Use Safer Solvents | Move towards solvent-free reaction conditions or utilize environmentally benign solvents. | rsc.orgresearchgate.net |

| Use Renewable Feedstocks | Explore synthetic routes starting from bio-based precursors like lactic acid instead of petrochemicals. | umn.edu |

Investigations into the Reaction Mechanisms and Reactivity Profiles of Triethyl Orthoacrylate

Pathways Involving Cationic Intermediates Derived from Triethyl Orthoacrylate

The reaction pathways of this compound are often initiated by the formation of cationic intermediates. These reactive species are central to many of its synthetic applications, dictating the course and outcome of various transformations.

Formation and Reactivity of 1,1-Diethoxyallyl Cation

Under acidic conditions, this compound can undergo the elimination of an ethoxy group to form the 1,1-diethoxyallyl cation. This resonance-stabilized carbocation is a key intermediate that exhibits electrophilic character. Its formation is a critical step in reactions such as the synthesis of ketene (B1206846) acetals and various addition reactions. The stability of this cation is attributed to the delocalization of the positive charge between the allylic carbon framework and the two oxygen atoms of the ethoxy groups. The reactivity of the 1,1-diethoxyallyl cation is characterized by its propensity to react with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Role of Oxocarbenium Ions in this compound Transformations

Oxocarbenium ions are another class of crucial cationic intermediates in the chemistry of this compound. wikipedia.org These species are characterized by a resonance structure that places a positive charge on an oxygen atom, contributing to their stability. wikipedia.org In the context of this compound, oxocarbenium ions can be formed through various pathways, including the protonation of the carbonyl oxygen in subsequent reaction products. These ions are highly electrophilic and play a significant role in a variety of transformations, including glycosylation reactions and the formation of heterocyclic compounds. wikipedia.orgscienceopen.com The reactivity of oxocarbenium ions is influenced by stereoelectronic effects, which can dictate the stereochemical outcome of nucleophilic attack. wikipedia.org

Pericyclic Reactions Utilizing this compound

This compound and its derivatives are valuable partners in pericyclic reactions, most notably in Diels-Alder cycloadditions. These reactions provide a powerful tool for the construction of six-membered rings with a high degree of stereochemical control.

Diels-Alder Cycloadditions Initiated by this compound Derivatives

In the realm of Diels-Alder reactions, derivatives of this compound can function as potent dienophiles. wikipedia.org The presence of electron-withdrawing groups on the dienophile enhances its reactivity towards electron-rich dienes. wikipedia.org The orthoacrylate moiety can be readily transformed into other functional groups, making it a versatile synthon for the introduction of complex functionality into the resulting cyclohexene (B86901) ring system.

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles derived from this compound is a critical aspect that determines the constitutional isomer of the product formed. masterorganicchemistry.comchemistrysteps.com The orientation of the dienophile relative to the diene is governed by the electronic properties of the substituents on both reacting partners. chemistrysteps.comyoutube.com Generally, the reaction proceeds in a manner that aligns the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile. chemistrysteps.com This principle, often explained by frontier molecular orbital (FMO) theory, allows for the predictable synthesis of specific regioisomers. rsc.org The "ortho" and "para" products are typically favored over the "meta" product. masterorganicchemistry.com

Table 1: Factors Influencing Regioselectivity in Diels-Alder Reactions

| Factor | Description |

|---|---|

| Electronic Effects | Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction and control the regiochemical outcome. |

| Steric Hindrance | Bulky substituents on either the diene or dienophile can influence the approach of the reactants, favoring the formation of the less sterically hindered product. |

| Lewis Acid Catalysis | Lewis acids can coordinate to the dienophile, increasing its electrophilicity and enhancing both the reaction rate and regioselectivity. |

The stereochemical outcome of Diels-Alder reactions is another crucial consideration, leading to the formation of diastereomers. The "endo rule" is a guiding principle for predicting the major diastereomer in many Diels-Alder reactions. youtube.com This rule states that the dienophile's substituents with pi-system character prefer to be oriented in the "endo" position, tucked under the diene in the transition state. youtube.com This orientation is favored due to secondary orbital interactions between the p-orbitals of the substituent and the diene. youtube.com While the endo product is often the kinetically favored product, the exo product may be more thermodynamically stable. youtube.com The stereochemistry of the reactants is generally conserved in the product, meaning that a cis-dienophile will lead to a cis-adduct and a trans-dienophile will result in a trans-adduct. youtube.com

Table 2: Key Concepts in Diastereoselectivity of Diels-Alder Reactions

| Concept | Description |

|---|---|

| Endo Rule | The preferential formation of the stereoisomer where the major substituent on the dienophile is oriented towards the developing pi-bond of the newly formed ring. youtube.com |

| Exo Product | The stereoisomer where the major substituent on the dienophile is oriented away from the developing pi-bond of the newly formed ring. |

| Kinetic vs. Thermodynamic Control | The endo product is typically the kinetic product (formed faster), while the exo product is often the more thermodynamically stable product. youtube.com |

| Conservation of Stereochemistry | The stereochemical relationship of substituents on the dienophile is retained in the cycloaddition product. youtube.com |

Claisen Rearrangement Reactions Involving this compound

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. When this compound reacts with allylic alcohols, it forms a ketene acetal (B89532) intermediate which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement.

Studies with Phenolic and Naphtholic Substrates

The thermal aromatic Claisen rearrangement of allyl-aryl ethers, derived from phenolic and naphtholic substrates, is a key method for producing ortho-allyl phenols and naphthols. medjchem.com Traditionally, these reactions have been conducted in high-boiling, often toxic, solvents like 1,2-dichlorobenzene. medjchem.com However, research has shown that greener solvents, such as propylene (B89431) carbonate, can significantly improve yields and reduce reaction times. medjchem.com

The reaction proceeds by heating an allyl-aryl ether, which then undergoes a concerted pericyclic rearrangement to form a transient, non-aromatic intermediate. This intermediate subsequently tautomerizes to the final, stable aromatic product. organic-chemistry.org If both ortho positions are blocked, the allyl group may migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Recent advancements have also demonstrated that the aromatic sigmatropic rearrangement of allyl naphthyl ethers can be challenging due to the dearomatization process, but it provides an efficient route to valuable naphthalenone skeletons. rsc.org Asymmetric dearomatization has been achieved using chiral catalysts. rsc.org

Table 1: Examples of Claisen Rearrangement with Phenolic and Naphtholic Substrates

| Substrate | Product | Catalyst/Conditions | Yield |

| Allyl α-naphthol ethers | para-Claisen rearranged naphthalenones | N,N′-dioxide/Co(II) complex | Moderate to good |

This table is generated based on qualitative descriptions in the cited sources; specific yield percentages were not provided.

Organometallic Reactivity and Catalysis with this compound

The versatility of this compound extends to its reactivity with organometallic reagents, particularly those involving zirconium. These transformations open avenues for novel synthetic strategies.

Zirconium-Mediated Transformations of this compound

Zirconocene (B1252598) hydrochloride, commonly known as Schwartz's reagent, is a versatile tool in organic synthesis for transformations of alkenes and alkynes. wikipedia.org Its application in the chemistry of amides is a more recent development. researchgate.net Organozirconocenes, in general, are valuable intermediates that can undergo carbonylation to generate acyl anion equivalents. nih.gov

Generation and Characterization of γ,γ-Dialkoxyallylic Zirconium Species from this compound

While direct studies detailing the generation of γ,γ-dialkoxyallylic zirconium species specifically from this compound were not prevalent in the searched literature, the general principles of hydrozirconation provide a basis for this transformation. Hydrozirconation of unsaturated compounds with Schwartz's reagent is a well-established method. organic-chemistry.orgresearchgate.net The reaction of this compound with a zirconium hydride species would be expected to yield a zirconium intermediate. The characterization of such species typically involves spectroscopic methods like NMR.

This compound as a Protected Acryloyl Anion Equivalent in Zirconium Chemistry

In the context of zirconium chemistry, organozirconocenes can serve as acyl anion equivalents. nih.gov Following the generation of a zirconium species from this compound, this intermediate can be conceptualized as a protected form of an acryloyl anion. This is because the orthoester functionality masks the reactive acyl group, which can be unveiled in subsequent reactions. Acylzirconocenes are known to be valuable precursors to a variety of carbonyl compounds and participate in numerous carbon-carbon bond-forming reactions. nih.gov

Regioselective Carbon-Carbon Bond Formation with Carbonyl Compounds

Organozirconium reagents, including those derived from hydrozirconation, readily react with carbonyl compounds. nih.gov The alkyl zirconium intermediates formed from the hydrozirconation of alkenes can add to ketones and enones. nih.gov For instance, the reaction with a ketone would lead to the formation of an α-hydroxy ketone after an appropriate workup. The regioselectivity of these additions is a key feature, with the hydrozirconation of internal olefins typically leading to the terminal alkyl zirconium complex through an isomerization process. nih.gov

Table 2: Potential Reactions of Zirconium Species with Carbonyl Compounds

| Zirconium Intermediate | Carbonyl Compound | Potential Product Class |

| γ,γ-Dialkoxyallylic Zirconium | Ketone | α-Hydroxy Ketone Derivative |

| γ,γ-Dialkoxyallylic Zirconium | Enone | 1,4-Diketone Derivative |

This table illustrates the expected reactivity based on the general behavior of acyl zirconium reagents as described in the cited literature.

Diastereoselective Control in Zirconium-Catalyzed Reactions

The reaction of this compound with zirconocene-butene complexes generates γ,γ-dialkoxyallylic zirconium species in situ. While the formation of these organozirconium intermediates is established, detailed studies specifically focusing on the diastereoselective control in their subsequent reactions are not extensively documented in the reviewed literature. However, the stereochemical outcome of reactions involving such allylic organometallic reagents is typically influenced by several factors.

The facial selectivity of the reaction of the γ,γ-dialkoxyallylic zirconium species with a chiral electrophile, such as a chiral aldehyde or ketone, would be dictated by the principles of asymmetric induction, including Felkin-Anh or Cram chelation models, depending on the substrate and reaction conditions. In reactions with chiral allylic electrophiles, the inherent chirality of the electrophile can direct the approach of the nucleophilic zirconium reagent.

Furthermore, the geometry of the allylic zirconium intermediate itself plays a crucial role. The E/Z geometry of the double bond in the γ,γ-dialkoxyallylic zirconium species will influence the spatial arrangement of the reacting centers in the transition state, thereby affecting the diastereomeric ratio of the products. Control over the formation of a single geometric isomer of the organozirconium reagent is therefore a key prerequisite for achieving high diastereoselectivity. The presence of Lewis acids or other additives could also modulate the reactivity and selectivity of these zirconium-catalyzed transformations, potentially by altering the structure of the transition state assembly. Further research in this area is required to fully elucidate the factors governing diastereoselective control in reactions involving this compound-derived zirconium intermediates.

Copper-Mediated Coupling Reactions Involving this compound Derived Intermediates

SN2'-Selective Pathways with Allylic and Propargylic Phosphates

Intermediates derived from this compound have been shown to participate in highly regioselective copper-mediated coupling reactions. Specifically, γ,γ-dialkoxyallylic zirconium species, generated from this compound and a zirconocene-butene complex, can undergo transmetalation with a copper(I) salt, such as copper(I) cyanide (CuCN), to form a corresponding organocopper intermediate. This copper species then serves as a potent nucleophile in reactions with allylic and propargylic phosphates.

The reaction proceeds via a highly SN2'-selective pathway. This means that the nucleophilic attack occurs at the γ-position of the allylic or propargylyic system, leading to a formal transposition of the double or triple bond. This high regioselectivity is a characteristic feature of many organocopper reactions with these types of electrophiles. The utility of this methodology lies in its ability to form carbon-carbon bonds with excellent control of regiochemistry, providing access to a range of functionalized molecules.

In a typical reaction, the γ,γ-dialkoxyallylic zirconium species is treated with CuCN, and the resulting intermediate is then reacted with an allylic or propargylic phosphate. The reaction with allylic phosphates yields 5-alkenoates, while the reaction with propargylic phosphates affords 4,5-alkadienoates (allenes). The this compound-derived intermediate effectively functions as a homoenolate anion equivalent of propionate (B1217596) in this transformation.

Table 1: Copper-Mediated SN2'-Selective Coupling Reactions

| Electrophile | Product |

|---|---|

| Allylic Phosphate | 5-Alkenoate |

| Propargylic Phosphate | 4,5-Alkadienoate |

Other Transition Metal Catalyzed Reactions of this compound

Palladium-Catalyzed Processes

A comprehensive review of the scientific literature did not yield specific examples of palladium-catalyzed reactions where this compound is a direct substrate or precursor to a key intermediate. While palladium catalysis is extensively used for a wide array of transformations, including allylic alkylations and cross-coupling reactions, its application in reactions involving this compound is not well-documented.

Platinum-Catalyzed Processes

Similar to palladium, the use of platinum catalysts in reactions directly involving this compound appears to be limited or not widely reported in the surveyed literature. Platinum complexes are well-known catalysts for processes such as hydrosilylation and other transformations of unsaturated compounds, but their specific application to the reactivity of this compound has not been a significant focus of reported research.

Titanium-Mediated Processes

Titanium-based reagents, particularly titanium tetrachloride (TiCl4), have been shown to mediate reactions involving orthoesters, including those analogous to this compound. One of the notable transformations is the titanium-mediated Johnson-Claisen rearrangement. bioinfopublication.orgjk-sci.comtcichemicals.comname-reaction.com In this reaction, an allylic alcohol reacts with an orthoester, such as triethyl orthoacetate, in the presence of a catalytic amount of acid and often with heating, to produce a γ,δ-unsaturated ester. While the direct use of this compound in a titanium-mediated Johnson-Claisen rearrangement is not explicitly detailed, its structural similarity to triethyl orthoacetate suggests the potential for analogous reactivity. The mechanism involves the formation of a ketene acetal intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement.

Low-valent titanium species have also been utilized in the stereoselective alkylation of allylic alcohols. nih.gov These reactions proceed via a 1,3-transpositive cross-coupling mechanism, and while not directly involving this compound as a substrate, they highlight the utility of titanium in mediating transformations of allylic systems, which could potentially be extended to reactions with orthoacrylates.

Furthermore, TiCl4 is a versatile Lewis acid that can promote a variety of reactions. There is evidence of TiCl4 mediating the condensation of acetate (B1210297) and formate (B1220265) esters, suggesting its potential to activate orthoesters like this compound towards nucleophilic attack. semanticscholar.org The strong Lewis acidity of TiCl4 can enhance the electrophilicity of the orthoester, facilitating reactions with various nucleophiles.

Acid-Catalyzed Reactions and Functionalization of this compound

The reactivity of this compound is significantly influenced by the presence of acid catalysts. Under acidic conditions, one of the ethoxy groups of the orthoester is protonated, which transforms it into a good leaving group (ethanol). This departure generates a key intermediate, an oxonium cation, which is highly susceptible to nucleophilic attack. This fundamental activation mechanism serves as the entry point for a variety of transformations, including hydrolysis and carbon-carbon bond-forming reactions. osti.govresearchgate.net

The acid-catalyzed hydrolysis of orthoesters like triethyl orthoformate is a well-understood process that proceeds via an A-1 mechanism. osti.gov This mechanism involves a rapid and reversible protonation of the substrate, followed by a rate-limiting decomposition of the protonated intermediate. osti.gov While stable in basic or neutral solutions, the presence of acid facilitates the breakdown into a formate ester and corresponding alcohols. osti.gov

Beyond simple hydrolysis, acid catalysis unlocks the utility of this compound and related orthoesters in complex organic synthesis for functionalizing molecules. A prominent example is the Johnson-Claisen rearrangement, a powerful method for forming carbon-carbon bonds. bioinfopublication.orgname-reaction.com This reaction converts an allylic alcohol into a γ,δ-unsaturated ester. name-reaction.comjk-sci.com The process is initiated by the acid-catalyzed reaction between the allylic alcohol and the orthoester (such as triethyl orthoacetate, a close analog of this compound). An unstable ketene acetal is formed in situ, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield the final product. jk-sci.comtcichemicals.com The reaction is valued for its ability to create new stereocenters and for its compatibility with a wide range of functional groups. researchgate.net Weak protic acids like propanoic acid are often sufficient to catalyze the rearrangement. bioinfopublication.org

The versatility of orthoesters in acid-catalyzed functionalization is further demonstrated in their reactions with amine-containing compounds to synthesize various nitrogen heterocycles. For instance, triethyl orthoformate reacts with hydrazides and thiosemicarbazides in the presence of catalysts to form substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, respectively. semanticscholar.org It is also a key reagent in one-pot syntheses of 1-substituted 1H-tetrazoles from aromatic amines and sodium azide, often facilitated by solid acid catalysts. mdpi.com

The table below summarizes key aspects of the Johnson-Claisen rearrangement, a representative acid-catalyzed functionalization reaction.

| Reactant Type | Orthoester | Catalyst | Product | Key Transformation | Citations |

| Allylic Alcohol | Triethyl orthoacetate | Propanoic Acid | γ,δ-Unsaturated Ester | C-C bond formation via researchgate.netresearchgate.net-sigmatropic rearrangement | bioinfopublication.orgname-reaction.com |

| Primary Allyl Alcohol | Triethyl orthopropionate | Propanoic Acid | γ,δ-Unsaturated Ester | Two-carbon chain elongation | bioinfopublication.orgtcichemicals.com |

| Terpenols (e.g., Nerol) | Triethyl orthoacetate | Ionic Liquid (in situ HF) | Terpene-derived Ester | Modification of natural products | researchgate.net |

Radical and Electron Transfer Processes in this compound Chemistry

While the chemistry of this compound is dominated by polar, acid-catalyzed reactions, it can participate in transformations that involve radical or electron transfer steps, although these are less common. The direct involvement of this compound in initiating radical chains or undergoing single-electron transfer (SET) is not extensively documented. Instead, it often serves as a stable precursor or a masked functional group in reaction sequences where other components are responsible for the electron transfer events.

For example, this compound can be used as a masked form of ethyl propynoate (B1239298) for use in Sonogashira–Hagihara reactions. thieme-connect.de More directly relevant to electron transfer, certain reactions involving organocuprates are understood to proceed via a single electron transfer mechanism. thieme-connect.de While detailed studies on the specific interaction of this compound with organocuprates are sparse, the literature suggests that electron transfer between the cuprate (B13416276) and an appropriate substrate can initiate the reaction. researchgate.netthieme-connect.de In such cases, the orthoacrylate moiety would be a component of the substrate undergoing the transformation initiated by the electron transfer event.

The broader field of radical polymerization of acrylates and methacrylates is a well-developed area of polymer chemistry. researchgate.netyoutube.com These polymerizations proceed via radical intermediates, typically generated from a radical initiator, which add across the carbon-carbon double bond of the monomer. youtube.com However, the specific behavior of this compound as a monomer in controlled radical polymerizations like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization is not a primary focus in the available literature, which tends to concentrate on simpler acrylate (B77674) and methacrylate (B99206) esters. colab.wsnih.govresearchgate.net

The following table outlines reaction contexts where this compound or its derivatives are implicated in processes involving electron transfer mechanisms.

| Reaction Type | Key Reagent | Proposed Mechanism Element | Role of Orthoacrylate Derivative | Citations |

| Organocuprate Reactions | Organocuprate | Single Electron Transfer (SET) from cuprate to substrate | Substrate component | researchgate.netthieme-connect.de |

| Sonogashira–Hagihara Reaction | Palladium/Copper catalysts | (Part of catalytic cycle) | Masked form of ethyl propynoate | thieme-connect.de |

Advanced Applications of Triethyl Orthoacrylate As a Versatile Building Block in Complex Chemical Synthesis

Construction of Heterocyclic Systems Utilizing Triethyl Orthoacrylate

The ability of this compound to act as a three-carbon building block with a masked electrophilic center makes it a powerful tool for the synthesis of heterocyclic compounds. It readily reacts with binucleophilic species to afford a variety of ring systems containing nitrogen and oxygen atoms.

Synthesis of Nitrogen-Containing Heterocycles

While the use of the structurally similar triethyl orthoformate in the synthesis of nitrogen-containing heterocycles is well-documented, specific examples detailing the application of this compound in the formation of such ring systems are less common in readily available literature. However, the inherent reactivity of orthoesters suggests its potential in constructing various nitrogenous heterocycles. For instance, the reaction of orthoesters with bidentate nucleophiles like amidines can lead to the formation of pyrimidine rings. Similarly, reactions with hydrazines could potentially yield pyrazole derivatives. These transformations would typically involve the initial reaction of the nucleophilic nitrogens with the orthoester carbon, followed by cyclization and elimination of ethanol (B145695) to form the aromatic heterocyclic core. Further research is needed to fully explore and document the scope of this compound in the synthesis of a broader range of nitrogen-containing heterocycles.

Synthesis of Oxygen-Containing Heterocycles, e.g., Benzocoumarins

A notable application of this compound in the synthesis of oxygen-containing heterocycles is in the formation of benzocoumarins. The Claisen rearrangement of aryl allyl ethers is a well-established method for carbon-carbon bond formation. A variation of this reaction, utilizing this compound, provides an efficient route to benzo[f]coumarins. Specifically, the reaction of this compound with β-naphthol proceeds via a Claisen rearrangement to furnish the corresponding benzo[f]coumarin in good yield. mdpi.com This method is particularly advantageous for naphthol compounds that are poor reactants in the traditional Pechmann condensation, a common method for coumarin synthesis. mdpi.com

The proposed mechanism involves the initial reaction of the naphthol with this compound to form a ketene (B1206846) acetal (B89532) intermediate. This intermediate then undergoes a name-reaction.comname-reaction.com-sigmatropic rearrangement, followed by cyclization and elimination of ethanol to yield the final benzocoumarin product.

Carbon-Carbon Bond Forming Methodologies with this compound

This compound serves as a valuable precursor in a variety of carbon-carbon bond-forming reactions, offering unique pathways to functionalized carbocyclic and acyclic structures.

Formation of Functionalized Cyclobutane and Homoallylic Alcohol Derivatives

The construction of four-membered rings is a significant challenge in organic synthesis. [2+2] Cycloaddition reactions provide a direct route to cyclobutane derivatives. While specific examples of this compound participating in [2+2] cycloadditions are not extensively documented in readily accessible literature, both photochemical and Lewis acid-catalyzed [2+2] cycloadditions of alkenes are well-established methods for constructing cyclobutane rings. The electron-deficient nature of the acrylate (B77674) moiety within this compound suggests its potential as a dienophile in such reactions, which could lead to the formation of functionalized cyclobutane derivatives.

A significant application of this compound in carbon-carbon bond formation is in the synthesis of homoallylic alcohol derivatives through the Johnson-Claisen rearrangement. This reaction involves the treatment of an allylic alcohol with an orthoester, such as this compound, in the presence of a catalytic amount of acid. The reaction proceeds through a name-reaction.comname-reaction.com-sigmatropic rearrangement of an in situ-formed ketene acetal intermediate to yield a γ,δ-unsaturated ester. name-reaction.combioinfopublication.orglibretexts.orgjk-sci.com This ester can then be reduced to the corresponding homoallylic alcohol. The Johnson-Claisen rearrangement is known for its high stereoselectivity, allowing for the controlled synthesis of specific stereoisomers. bioinfopublication.org The stereochemical outcome is often dictated by the geometry of the starting allylic alcohol and the preference for a chair-like transition state. bioinfopublication.org

| Reactants | Product | Key Transformation |

| Allylic Alcohol, this compound | γ,δ-Unsaturated Ester | Johnson-Claisen Rearrangement |

| γ,δ-Unsaturated Ester | Homoallylic Alcohol | Reduction |

This compound as a Homoenolate Anion Equivalent

A homoenolate anion is a reactive intermediate that contains a nucleophilic carbon atom at the β-position relative to a carbonyl group. This compound can serve as a synthetic equivalent of a homoenolate anion, providing a three-carbon chain that can be introduced into a molecule. This is achieved through its reaction with organometallic reagents, such as Grignard reagents. The reaction of this compound with a Grignard reagent in the presence of a copper catalyst leads to the formation of a ketene acetal. This intermediate can then be hydrolyzed to yield an ester, effectively adding a 3-carboxyethyl group to the organometallic reagent. This strategy allows for the formation of a carbon-carbon bond at the β-position of the acrylate moiety.

Synthesis of Unsaturated Esters and Polyunsaturated Compounds

This compound is a valuable reagent for the synthesis of various unsaturated esters. The Johnson-Claisen rearrangement, as mentioned previously, is a powerful method for the preparation of γ,δ-unsaturated esters. name-reaction.combioinfopublication.orglibretexts.orgjk-sci.com This reaction allows for a two-carbon extension of an allylic alcohol with the introduction of an ester functionality.

Furthermore, this compound can be employed in the synthesis of α,β-unsaturated esters. While various methods exist for the synthesis of α,β-unsaturated esters, the use of this compound can offer specific advantages in certain synthetic contexts. nih.govnih.govorganic-chemistry.org

The synthesis of polyunsaturated compounds is a crucial area of organic chemistry, with applications in materials science and the synthesis of natural products. This compound can be utilized in iterative approaches to construct polyunsaturated systems. For example, a γ,δ-unsaturated ester produced from a Johnson-Claisen rearrangement can be further manipulated. The ester functionality can be reduced to an allylic alcohol, which can then be subjected to another Johnson-Claisen rearrangement, thereby extending the carbon chain with another unsaturated unit. This stepwise approach allows for the controlled synthesis of polyunsaturated esters and their derivatives.

Utilization in Homologation Reactions

Homologation reactions, which involve the addition of a methylene (-CH2-) group to a carbon chain, are fundamental in organic synthesis for extending molecular frameworks. This compound has proven to be a valuable reagent in this context, particularly through its participation in the Johnson-Claisen rearrangement. jk-sci.comname-reaction.combioinfopublication.orgwikipedia.org This reaction provides a reliable method for the stereoselective formation of carbon-carbon bonds and the introduction of a two-carbon extension to an allylic alcohol.

The Johnson-Claisen rearrangement, also known as the orthoester Claisen rearrangement, involves the reaction of an allylic alcohol with an orthoester, such as this compound, in the presence of a mild acid catalyst, typically propionic acid, and heat. jk-sci.comwikipedia.org The reaction proceeds through a concerted bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement of an intermediate ketene acetal, which is formed in situ. jk-sci.comname-reaction.comwikipedia.org

The mechanism of the Johnson-Claisen rearrangement using this compound can be outlined in the following steps:

Formation of a Mixed Orthoester: The allylic alcohol reacts with this compound in the presence of an acid catalyst, leading to the formation of a mixed orthoester with the elimination of ethanol.

Formation of a Ketene Acetal: Upon heating, the mixed orthoester eliminates a second molecule of ethanol to form a reactive ketene acetal intermediate.

bioinfopublication.orgbioinfopublication.org-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed bioinfopublication.orgbioinfopublication.org-sigmatropic rearrangement. This is the key carbon-carbon bond-forming step and proceeds through a chair-like transition state, which accounts for the high stereoselectivity often observed in this reaction. wikipedia.orgorganic-chemistry.org

Formation of the γ,δ-Unsaturated Ester: The rearrangement results in the formation of a γ,δ-unsaturated ester, which represents a two-carbon homologated product of the original allylic alcohol.

The utility of the Johnson-Claisen rearrangement with this compound is demonstrated in the synthesis of various natural products and complex molecules. bioinfopublication.org For instance, it has been employed in the stereoselective synthesis of key intermediates for bioactive compounds where the precise control of stereochemistry is crucial. bioinfopublication.org

The following table summarizes the key features of the Johnson-Claisen rearrangement with this compound:

| Feature | Description |

| Reactants | Allylic alcohol, this compound |

| Conditions | Mild acid catalyst (e.g., propionic acid), Heat |

| Key Intermediate | Ketene acetal |

| Reaction Type | bioinfopublication.orgbioinfopublication.org-Sigmatropic rearrangement |

| Product | γ,δ-Unsaturated ester |

| Outcome | Two-carbon homologation of the allylic alcohol |

This compound as a Masked Synthon in Cross-Coupling Strategies, e.g., for Ethyl Propynoate (B1239298) Equivalents

The concept of a "masked synthon" is a powerful strategy in organic synthesis, where a stable and less reactive functional group is used to introduce a more reactive moiety at a later stage of a synthetic sequence. In the context of cross-coupling reactions, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds, the use of masked synthons can overcome challenges associated with the direct use of certain reactive species.

Ethyl propynoate is a valuable C3 building block in organic synthesis, but its direct use in certain cross-coupling reactions, such as the Sonogashira coupling, can be challenging. researchgate.netresearchgate.net The electron-withdrawing nature of the ester group can deactivate the alkyne, and the terminal alkyne proton can be prone to side reactions under basic conditions, leading to oligomerization. researchgate.net

Theoretically, this compound could serve as a masked synthon for an ethyl propynoate equivalent in cross-coupling reactions. The orthoester functionality could potentially be transformed into an alkyne under specific conditions, unmasking the desired reactivity at the appropriate synthetic juncture. However, a comprehensive review of the scientific literature does not provide significant evidence for the widespread or practical application of this compound in this specific role for palladium-catalyzed cross-coupling reactions.

While the direct palladium-catalyzed cross-coupling of this compound with aryl halides has not been extensively reported, related strategies for the synthesis of aryl propiolates have been developed. These methods often involve the Sonogashira coupling of aryl halides directly with ethyl propiolate under carefully controlled conditions to minimize side reactions. researchgate.netresearchgate.net Researchers have employed techniques such as the slow addition of the alkyne using a syringe pump to manage its reactivity. researchgate.net

Alternative approaches to forming aryl propiolates involve the use of organometallic reagents derived from ethyl propiolate. For instance, in situ generated organoindium reagents have been successfully cross-coupled with aryl iodides in the presence of a palladium catalyst. This highlights the ongoing efforts to develop robust methods for the synthesis of these important compounds, though it does not directly involve this compound.

Computational and Theoretical Studies Applied to Triethyl Orthoacrylate Chemistry

Quantum Chemical Characterization of Triethyl Orthoacrylate Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations allow for the detailed characterization of the entire reaction coordinate, from reactants to products, including any intermediates and transition states.

A common application of these methods is in the study of thermal decomposition and rearrangement reactions. For instance, in reactions analogous to the gas-phase elimination of other trialkyl orthoesters, DFT can be used to model the reaction path for the formation of a ketene (B1206846) acetal (B89532) from this compound. This involves the concerted elimination of an ethanol (B145695) molecule through a four-membered transition state. The calculations can provide crucial information on the bond-breaking and bond-forming processes, as well as the electronic changes that occur throughout the reaction.

The general mechanism for the acid-catalyzed Johnson-Claisen rearrangement involving this compound and an allylic alcohol begins with the formation of a mixed orthoester. This is followed by the elimination of ethanol to generate a reactive ketene acetal intermediate, which then undergoes a mit.edumit.edu-sigmatropic rearrangement. bioinfopublication.orgjk-sci.com Quantum chemical studies can model each of these steps, providing a comprehensive energetic and structural picture of the reaction pathway.

Elucidation of Transition State Structures and Energetic Profiles

A cornerstone of computational reaction analysis is the location and characterization of transition state structures. For reactions of this compound, identifying the geometry of the transition state is key to understanding the reaction's feasibility and selectivity. For example, in the Johnson-Claisen rearrangement, the chair-like six-membered transition state of the ketene acetal intermediate is a critical point on the potential energy surface.

Computational models can precisely determine the bond lengths and angles of this transient species, offering a static picture of the dynamic rearrangement process. Furthermore, frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Theoretical Prediction and Rationalization of Stereoselectivity and Regioselectivity

One of the most powerful applications of computational chemistry in the study of this compound reactions is in predicting and explaining stereochemical and regiochemical outcomes. The Johnson-Claisen rearrangement, for example, is known for its potential to create new stereocenters with high selectivity.

Stereoselectivity: Theoretical studies can rationalize the observed stereoselectivity by analyzing the relative energies of different transition state conformations. In the rearrangement of a chiral allylic alcohol with this compound, the chair-like transition state can adopt different conformations, leading to different diastereomeric products. By calculating the energies of these competing transition states, researchers can predict which diastereomer will be favored. These energy differences often arise from subtle steric interactions, such as 1,3-diaxial interactions, which can be accurately modeled. For example, in the ortho ester Claisen rearrangement of substituted propargylic alcohols, the diastereoselectivity has been shown to depend on the steric bulk of substituents, a factor that can be quantitatively assessed through computational analysis of the transition state energies. researchgate.net

Regioselectivity: In cases where an unsymmetrical allylic alcohol is used, the Johnson-Claisen rearrangement can potentially lead to different regioisomers. Computational studies can help predict the regiochemical outcome by comparing the activation energies of the transition states leading to the different products. These calculations can take into account both steric and electronic factors that influence the stability of the respective transition states. By analyzing the electron distribution and orbital interactions in the transition state, a deeper understanding of the factors controlling regioselectivity can be achieved.

Computational Analysis of Catalyst-Substrate Interactions in this compound Reactions

The Johnson-Claisen rearrangement is often catalyzed by weak acids. bioinfopublication.org Computational chemistry provides a powerful lens through which to examine the role of the catalyst in these reactions. By modeling the interaction between the catalyst and the substrates (this compound and the allylic alcohol), the mechanism of catalysis can be elucidated.

In acid-catalyzed reactions, a proton or a Lewis acid interacts with an oxygen atom of the orthoester. DFT calculations can model this interaction, showing how it facilitates the formation of the key ketene acetal intermediate by lowering the activation energy for ethanol elimination. The calculations can provide detailed information on the structure of the catalyst-substrate complex and the transition state for the catalyzed step.

For instance, computational studies on Lewis acid-catalyzed Claisen rearrangements have shown that the Lewis acid coordinates to an oxygen atom, which increases the electrophilicity of the system and accelerates the rearrangement. princeton.edunih.gov Similar principles can be applied to understand the role of acid catalysts in the Johnson-Claisen rearrangement with this compound. By comparing the energetic profiles of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be quantified. These computational insights are invaluable for the rational design of new and more efficient catalysts for reactions involving this compound.

Future Directions and Innovations in Triethyl Orthoacrylate Research

Development of Novel Catalytic Systems for Enhanced Triethyl Orthoacrylate Reactivity

The primary transformation of this compound is the Johnson-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. jk-sci.comname-reaction.com Traditionally, this reaction requires high temperatures (100–200 °C) and is catalyzed by a weak acid, such as propanoic acid. bioinfopublication.orgwikipedia.org The mechanism involves an initial acid-catalyzed exchange of an ethoxy group with the allylic alcohol, followed by the elimination of ethanol (B145695) to form a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the rearrangement. jk-sci.com

Modern research endeavors aim to improve the efficiency and mildness of this transformation through the development of new catalytic systems. While weak protic acids are standard, stronger Lewis acids have been explored for reactions involving orthoesters, suggesting their applicability to this compound transformations. For instance, Lewis acids such as bismuth trichloride (B1173362) (BiCl₃), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄) have been shown to catalyze reactions of orthoformates, indicating their potential to activate orthoacrylates under milder conditions. researchgate.net

Furthermore, non-traditional activation methods are being investigated to enhance reaction rates and yields. Microwave-assisted heating has been shown to dramatically accelerate the Johnson-Claisen rearrangement, allowing reactions to be completed in much shorter times and sometimes even without a solvent. researchgate.netwikipedia.org The use of ionic liquids as reaction media has also been explored, with some ionic liquids potentially generating the catalytic hydrofluoric acid (HF) in situ to promote the reaction. researchgate.net These advancements move beyond classical thermal methods, offering more controlled and efficient protocols for harnessing the reactivity of this compound.

Table 1: Comparison of Catalytic Systems for the Johnson-Claisen Rearrangement

| Catalytic System | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Weak Protic Acid (e.g., Propanoic Acid) | High temperature (100-200 °C), often in refluxing high-boiling solvents. | Classical, well-established method. | bioinfopublication.orgwikipedia.org |

| Strong Lewis Acids (e.g., BiCl₃, TiCl₄) | Can potentially be performed at lower temperatures. | Increased reactivity and potential for milder conditions. | researchgate.net |

| Microwave Irradiation | Rapid heating, often solvent-free or with minimal acid catalyst. | Dramatically increased reaction rates and yields. | researchgate.netwikipedia.org |

| Ionic Liquids (e.g., [bmim][PF₆]) | Moderate to high temperatures; catalyst may be generated in situ. | Facilitates catalyst recycling and reuse. | researchgate.net |

Advancements in Sustainable and Green Chemistry Approaches for this compound Transformations

The principles of green chemistry, particularly atom economy, are central to evaluating the sustainability of chemical reactions. wordpress.comacs.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wordpress.comlibretexts.org Rearrangement reactions, by their nature, are highly atom-economical as all atoms of the reactant are reorganized to form the product. scranton.edu The Johnson-Claisen rearrangement, being an intramolecular rearrangement, is an excellent example of a 100% atom-economical reaction, a significant advantage from a green chemistry perspective. scranton.edu

Beyond its inherent atom economy, research is focused on making the reaction conditions more environmentally benign. A key area of improvement is the replacement of traditional organic solvents with more sustainable alternatives. The accelerating influence of water as a solvent for the Claisen rearrangement has been demonstrated, offering a green alternative to high-boiling organic solvents. researchgate.net Performing the reaction "on water," where reactants are insoluble, can lead to rate enhancements due to the ability of interfacial water molecules to stabilize the polar transition state through hydrogen bonding. nih.gov

Further advancements include the development of solvent-free reaction conditions, often facilitated by techniques like microwave irradiation, which provides the necessary energy for the reaction without the need for a solvent medium. researchgate.net These approaches not only reduce waste associated with solvent use and purification but also align with the broader goals of sustainable chemistry by minimizing environmental impact. rsc.orgnih.gov

Table 2: Green Chemistry Approaches in this compound Reactions

| Approach | Description | Sustainability Advantage | Reference |

|---|---|---|---|

| Atom Economy | The Johnson-Claisen rearrangement is an intramolecular reaction with 100% atom economy. | No atoms are wasted as byproducts, maximizing resource efficiency. | acs.orgscranton.edu |

| Use of Water as a Solvent | Water can accelerate the reaction by stabilizing the polar transition state. | Eliminates the need for volatile and often toxic organic solvents. | researchgate.netnih.gov |

| Solvent-Free Conditions | Reactions are run without a solvent, often using microwave heating. | Reduces chemical waste and simplifies product purification. | researchgate.net |

Exploration of Expanded Synthetic Utility for Highly Complex Molecular Architectures

This compound is a powerful reagent in the total synthesis of natural products and other complex organic molecules. digitellinc.comrsc.org Its utility stems from the reliability of the Johnson-Claisen rearrangement to form carbon-carbon bonds and create γ,δ-unsaturated esters, which are versatile intermediates for further transformations. bioinfopublication.org

A key application of this rearrangement is the construction of quaternary carbon centers, which are common structural motifs in many natural products but are often challenging to synthesize. bioinfopublication.org By using a tertiary allylic alcohol as the starting material, the rearrangement proceeds with an allylic transposition to generate a new stereocenter with high efficiency. This strategy has been employed in the enantiospecific synthesis of complex sesquiterpenes. bioinfopublication.org

The stereoselective nature of the rearrangement is also crucial. The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the transfer of chirality from the starting allylic alcohol to the product. organic-chemistry.org This feature has been exploited in various syntheses, including that of xyloketal G, where the rearrangement was used to set a key stereocenter in the ester product. bioinfopublication.org Similarly, this method was instrumental in creating the ABC tricyclic core of manzamine A. bioinfopublication.org The ability to reliably control stereochemistry makes this compound an indispensable tool for chemists aiming to build intricate molecular frameworks from simpler precursors. mdpi.com

Interdisciplinary Endeavors in this compound-Derived Advanced Organic Materials

While this compound is well-established in synthetic organic chemistry, its potential in materials science is an emerging area of interdisciplinary research. The molecule contains two key functional groups: a polymerizable acrylate (B77674) group and a reactive orthoester moiety. This dual functionality suggests its potential use as a specialized monomer or cross-linking agent in the design of advanced organic materials.

The acrylate portion of the molecule can participate in radical polymerization to form polymer backbones. Acrylate and methacrylate (B99206) monomers are fundamental building blocks for a wide range of polymers, including polymethyl methacrylate (PMMA). mdpi.comdtic.milresearchgate.net In polymer chemistry, multifunctional monomers are often used as cross-linking agents to form polymer networks, which enhances the mechanical properties, thermal stability, and solvent resistance of the material. mdpi.commdpi.com By analogy, this compound could be copolymerized with other monomers, with the orthoester group remaining as a pendant functionality along the polymer chain.

The orthoester group itself is sensitive to acid, hydrolyzing to form an ester and alcohols. This reactivity could be harnessed to create stimuli-responsive materials, such as degradable polymers or hydrogels. For instance, a polymer network cross-linked via the orthoester functionality could be designed to degrade under acidic conditions, allowing for the controlled release of an encapsulated substance. This approach opens possibilities for its use in drug delivery systems, smart coatings, or other functional materials where controlled degradation or reactivity is desired.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for triethyl orthoacrylate, and how can researchers optimize reaction yields while ensuring purity?

- Methodological Answer: this compound can be synthesized via acid-catalyzed transesterification of methyl orthoacrylate with ethanol. Key parameters include stoichiometric control of reactants, temperature modulation (e.g., 60–80°C), and use of anhydrous conditions to minimize hydrolysis. Purity is confirmed via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with integration ratios verifying ester group integrity . Experimental protocols should detail catalyst selection (e.g., p-toluenesulfonic acid), solvent removal techniques, and spectral data interpretation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer: Proton NMR (¹H-NMR) is critical for identifying the ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the acrylate vinyl protons (δ 5.8–6.4 ppm). Carbon-13 NMR (¹³C-NMR) confirms the carbonyl (δ ~165 ppm) and alkoxy carbons. GC-MS ensures purity by detecting residual solvents or byproducts. Researchers should compare spectral data with literature or computational simulations (e.g., ACD/Labs) for validation .

Q. How can researchers mitigate hydrolysis of this compound during storage and experimental use?

- Methodological Answer: Store the compound under inert atmosphere (argon or nitrogen) in sealed, desiccated containers at ≤4°C. During reactions, use aprotic solvents (e.g., dichloromethane, THF) and molecular sieves to absorb trace moisture. Kinetic studies using UV-Vis or IR spectroscopy can monitor hydrolysis rates under varying pH and humidity conditions .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound versus triethyl orthoacetate in nucleophilic substitutions?

- Methodological Answer: Orthoacrylate’s α,β-unsaturated ester system enhances electrophilicity at the β-carbon, enabling conjugate addition pathways absent in orthoacetate. Computational studies (e.g., density functional theory (DFT)) can map transition states and charge distribution differences. Kinetic experiments under controlled conditions (e.g., varying nucleophiles, solvents) quantify rate constants, supported by Hammett plots or Eyring analysis .

Q. How do steric and electronic factors influence the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer: Steric hindrance from ethyl groups directs cycloaddition to the less substituted acrylate position. Electronic effects are probed via substituent variation (e.g., electron-withdrawing groups on the acrylate) and monitored using HPLC or LC-MS. Frontier molecular orbital (FMO) theory calculations predict reactivity trends, validated by experimental yields and stereochemical outcomes .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in polymer precursor synthesis?

- Methodological Answer: Systematic benchmarking under identical conditions (catalyst loading, temperature, solvent) is essential. Use design of experiments (DoE) to isolate variables (e.g., ligand structure in metal catalysts). Cross-reference with kinetic isotopic effect (KIE) studies or in-situ FTIR to identify rate-limiting steps. Meta-analyses of literature data should account for unstated variables like trace impurities .

Q. Can computational models predict the stability of this compound under photolytic or thermal stress?

- Methodological Answer: Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., time-dependent DFT) model degradation pathways. Experimental validation involves accelerated aging studies (e.g., 70°C for 72 hours) with GC-MS monitoring. Compare activation energies (Eₐ) from Arrhenius plots with computational predictions to refine models .

Guidelines for Researchers

- Experimental Reproducibility : Document catalyst purity, solvent drying methods, and reaction atmosphere. Use internal standards in chromatography for quantification .

- Literature Review : Prioritize peer-reviewed journals over patents for mechanistic insights. Cross-validate synthetic protocols with multiple sources .

- Data Contradictions : Replicate disputed experiments with controlled variables. Publish negative results to clarify ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.